Predicted Lipophilicity (LogP)
The predicted LogP value for 2-amino-N-cyclohexyl-N-methylbenzamide is 2.25 [1]. This value reflects its unique balance between the hydrophobic cyclohexyl and methyl groups and the polar primary amine. In comparison, the analog 2-bromo-N-cyclohexyl-N-methylbenzamide (CAS 349395-89-7), which replaces the 2-amino group with a more hydrophobic and larger bromo substituent, has a predicted LogP of approximately 3.8 . This significant difference in lipophilicity will directly impact solubility, membrane permeability, and potential non-specific binding in biological assays, making the amino-substituted version a distinct entity for applications requiring lower LogP.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.25 (Predicted) |
| Comparator Or Baseline | 2-Bromo-N-cyclohexyl-N-methylbenzamide: ~3.8 (Estimated) |
| Quantified Difference | Δ LogP ≈ +1.55 (Comparator is more lipophilic) |
| Conditions | Predicted values based on chemical structure and algorithms (e.g., ACD/Labs, ChemAxon). |
Why This Matters
This difference in lipophilicity (Δ LogP ≈ +1.55) is a critical parameter for predicting absorption, distribution, and clearance, ensuring the compound fits the desired physicochemical profile of a screening cascade.
- [1] Guidechem. (2022). CAS:73393-40-5 2-amino-N-cyclohexyl-N-methylbenzamide. Retrieved April 21, 2026. View Source
